molecular formula C25H32N6O5S B1245730 Bistratamide G

Bistratamide G

カタログ番号: B1245730
分子量: 528.6 g/mol
InChIキー: YDONFAWPMVOOTI-BZSNNMDCSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bistratamide G is a homodetic cyclic peptide that consists of L-valine as the amino acid residue. It is isolated from Lissoclinum bistratum and exhibits antitumour activity against the human colon tumour cell line. It has a role as a metabolite and an antineoplastic agent. It is a homodetic cyclic peptide and a macrocycle.

科学的研究の応用

Synthesis and Chemical Structure

Bistratamide G is a subject of interest in the field of organic synthesis, particularly in the total synthesis of naturally occurring dehydrooligopeptides. Yonezawa, Tani, and Shin (2005) detailed the synthesis of bistratamides G and H, utilizing promising building blocks and macrocyclization techniques (Yonezawa, Tani, & Shin, 2005). Similarly, You and Kelly (2005) reported the total synthesis of bistratamides F-I, highlighting the preparation of thiazole substructure and the effective macrocyclization step in the synthesis process (You & Kelly, 2005).

Marine Natural Products

This compound, as part of the bistratamide family, is notable in marine natural product research. Perez and Faulkner (2003) discovered bistratamides E-J, including this compound, in the Philippines ascidian Lissoclinum bistratum. These compounds displayed moderate cytotoxicity in the HCT-116 cell line assay, indicating potential biomedical applications (Perez & Faulkner, 2003).

Fluorous Protecting Group in Synthesis

The synthesis of this compound has been enhanced by innovative methodologies like the use of fluorous protecting groups. Nakamura and Takeuchi (2006) discussed the expedited synthesis of bistratamide H, closely related to this compound, using a new fluorous protecting group, which simplified the isolation of intermediates and offered a recyclable protecting strategy (Nakamura & Takeuchi, 2006).

特性

分子式

C25H32N6O5S

分子量

528.6 g/mol

IUPAC名

(4S,11S,18S)-7-methyl-4,11,18-tri(propan-2-yl)-6,13-dioxa-20-thia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-2,9,16-trione

InChI

InChI=1S/C25H32N6O5S/c1-10(2)16-23-26-14(8-35-23)20(32)30-18(12(5)6)25-27-15(9-37-25)21(33)28-17(11(3)4)24-31-19(13(7)36-24)22(34)29-16/h8-12,16-18H,1-7H3,(H,28,33)(H,29,34)(H,30,32)/t16-,17-,18-/m0/s1

InChIキー

YDONFAWPMVOOTI-BZSNNMDCSA-N

異性体SMILES

CC1=C2C(=O)N[C@H](C3=NC(=CO3)C(=O)N[C@H](C4=NC(=CS4)C(=O)N[C@H](C(=N2)O1)C(C)C)C(C)C)C(C)C

正規SMILES

CC1=C2C(=O)NC(C3=NC(=CO3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=N2)O1)C(C)C)C(C)C)C(C)C

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bistratamide G
Reactant of Route 2
Bistratamide G
Reactant of Route 3
Bistratamide G
Reactant of Route 4
Bistratamide G
Reactant of Route 5
Bistratamide G
Reactant of Route 6
Bistratamide G

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。